N'-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-[(1-Methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a diamide derivative featuring a 1-methylpiperidin-4-ylmethyl group and a thiophen-2-ylmethyl substituent. This compound is hypothesized to target opioid receptors due to structural similarities with 4-anilidopiperidine derivatives (e.g., fentanyl analogues) .
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-17-6-4-11(5-7-17)9-15-13(18)14(19)16-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJPWTWJJMOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-methylpiperidine with thiophene-2-carbaldehyde under specific conditions to form an intermediate product. This intermediate is then reacted with ethanediamide to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Ethanediamide vs. Propionamide Backbones
- Target Compound : Ethanediamide core (CONH-CH2-CH2-NHCO) enables dual hydrogen-bonding interactions.
- Analogues : Propionamide derivatives (e.g., N-phenyl-N-(piperidin-4-ylmethyl)propionamide) feature a single amide bond, reducing rigidity but enhancing metabolic flexibility .
Substituent Diversity
- Thiophene vs. Aromatic Moieties :
- The thiophen-2-ylmethyl group introduces sulfur-mediated π-π interactions and altered electronic properties compared to phenyl or tetrahydronaphthalenyl groups in analogues (e.g., compound 20 in ) .
- Fluorobenzyl substituents (e.g., in ’s crystalline carbamate) enhance hydrophobicity and metabolic stability via fluorine’s electron-withdrawing effects .
Piperidine Modifications
- 1-Methylpiperidin-4-yl vs. 4-Anilidopiperidine cores (e.g., fentanyl) exhibit high μ-opioid receptor affinity due to optimal spatial alignment of the aniline and piperidine groups .
Pharmacological and Metabolic Profiles
Opioid Receptor Binding
- Target Compound : Predicted moderate μ-opioid affinity due to thiophene’s smaller aromatic surface vs. phenyl groups in fentanyl derivatives.
- 4-Anilidopiperidines (e.g., fentanyl) : High affinity (Ki < 1 nM) due to optimal phenyl-piperidine-aniline geometry .
- Hydroxy-Substituted Analogues : Enhanced selectivity for δ-opioid receptors via hydrogen-bonding interactions (e.g., compound 20, ) .
Metabolic Stability
Key Research Findings
- Structural Insights : The thiophene moiety offers unique electronic properties but may compromise metabolic stability compared to fluorinated or hydroxylated analogues.
- Synthetic Feasibility : The target compound’s synthesis is less efficient (~50–70% yield) than propionamide derivatives due to additional diamide coupling steps .
- Pharmacological Potential: Moderate opioid receptor binding is expected, but further optimization (e.g., fluorination or piperidine substitution) could enhance selectivity and stability .
Biological Activity
N'-[(1-methylpiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide, also known by its CAS number 953175-63-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O2S |
| Molecular Weight | 295.40 g/mol |
| CAS Number | 953175-63-8 |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and analgesic effects. The structural components, particularly the piperidine and thiophene moieties, play crucial roles in modulating biological responses.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Nitric Oxide Synthase (iNOS) : The compound may inhibit iNOS activity, leading to decreased NO levels in inflammatory conditions.
- Modulation of Cytokine Release : It likely affects the release of cytokines such as TNF-alpha and IL-6 from activated immune cells.
In Vitro Studies
In vitro studies utilizing RAW 264.7 macrophage cell lines have demonstrated that compounds structurally similar to this compound can significantly reduce the levels of inflammatory markers when stimulated with lipopolysaccharides (LPS) .
In Vivo Studies
While specific in vivo studies on this compound are scarce, research on related piperidine derivatives indicates potential efficacy in animal models of inflammation and pain. These studies highlight the need for further exploration into this compound's therapeutic applications.
Future Directions
Given the promising biological activity observed in related compounds, future research should focus on:
- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials : Initiating trials to evaluate efficacy and safety in human subjects.
- Structural Optimization : Modifying the chemical structure to enhance potency and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
